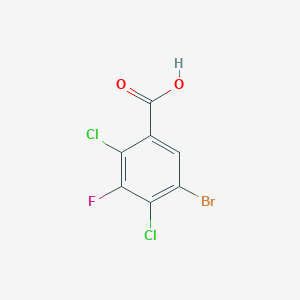
(R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, including the presence of a trifluoroethylidene group and a sulfinamide moiety. These structural elements contribute to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide typically involves the reaction of 2-methylpropane-2-sulfinamide with a trifluoroethylidene reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of efficient reaction setups, continuous flow reactors, and purification techniques such as crystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the trifluoroethylidene group to a trifluoroethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of a strong nucleophile and a suitable solvent, such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfinamide group typically yields sulfonamide derivatives, while reduction of the trifluoroethylidene group results in the formation of trifluoroethyl-substituted compounds.
Aplicaciones Científicas De Investigación
(R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfinamide pathways is beneficial.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylidene group can form strong interactions with hydrophobic pockets in proteins, while the sulfinamide moiety can participate in hydrogen bonding and other electrostatic interactions. These interactions modulate the activity of the target molecules, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfonamide: Similar in structure but with a sulfonamide group instead of a sulfinamide group.
(R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-thioamide: Contains a thioamide group instead of a sulfinamide group.
Uniqueness
(R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide is unique due to the presence of both the trifluoroethylidene and sulfinamide groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
1431877-91-6 |
|---|---|
Fórmula molecular |
C6H10F3NOS |
Peso molecular |
201.21 g/mol |
Nombre IUPAC |
2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C6H10F3NOS/c1-5(2,3)12(11)10-4-6(7,8)9/h4H,1-3H3 |
Clave InChI |
PLTNZADFUQGXSR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)S(=O)N=CC(F)(F)F |
SMILES isomérico |
CC(C)(C)S(=O)/N=C/C(F)(F)F |
SMILES canónico |
CC(C)(C)S(=O)N=CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B6598559.png)






